molecular formula C12H10O3 B175758 2-Naphthylglycolic acid CAS No. 14289-44-2

2-Naphthylglycolic acid

Cat. No.: B175758
CAS No.: 14289-44-2
M. Wt: 202.21 g/mol
InChI Key: UJDJTWLEXYIASW-UHFFFAOYSA-N
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Description

2-Naphthylglycolic acid, also known as 2-hydroxy-2-naphthalen-2-ylacetic acid, is a heterocyclic organic compound with the molecular formula C₁₂H₁₀O₃. It is characterized by the presence of a naphthalene ring system substituted with a glycolic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylglycolic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{HOCHCOOH} \rightarrow \text{C}{12}\text{H}{10}\text{O}_{3} ] This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The specific details of industrial processes are often proprietary, but they generally aim to maximize the efficiency of the synthesis while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylglycolic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2-naphthylglycolic acid exerts its effects involves its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions facilitate the formation of stable complexes, which can influence the activity of enzymes and other biological macromolecules. The compound’s naphthalene ring system also allows it to participate in aromatic interactions, further enhancing its binding affinity and specificity .

Properties

IUPAC Name

2-hydroxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDJTWLEXYIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313988
Record name 2-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-44-2
Record name 2-Naphthylglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14289-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-naphthaldehyde (2.0 g, 1.0 eq), benzyltriethylammonium chloride (BTEAC) (0.13 g), and 50% aqueous NaOH (2.3 mL), and β-cyclodextrin (0.10 g) in chloroform (10 mL) was heated at 55° C. for 12 hours. The mixture was then poured into water and the solution washed with EtOAc. The aqueous layer was then acidified to pH 1 by dropwise addition of HCl (conc.). This was extracted with EtOAc, dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil (0.75 g, 29%) that was not further purified.
Quantity
2 g
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reactant
Reaction Step One
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Quantity
2.3 mL
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reactant
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0.1 g
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reactant
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0.13 g
Type
catalyst
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10 mL
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solvent
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0 (± 1) mol
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Yield
29%

Synthesis routes and methods II

Procedure details

(−)-3-pyridylglycolic acid This Reaction was performed in 100 mM anmonium formate buffer at pH 8. To isolate the product, the reaction mixture was filtered through a 10,000 MWCO membrane to remove enzyme and then concentrated in vacuo. 1H NMR (DMSO-d6, 500 MHz) δ 8.56 (s, 1H), 8.36 (d, J=4.57 Hz, 1H), 8.25 (s, 1H), 7.71 (m, 1H), 7.25 (dd, J=4.98, 4.80 Hz 1H), 5.45 (s, 1H). 13C NMR DMSO-d6, 125 MHz) δ 165.911, 147.862, 147.251, 139.118, 133.381, 122.746, 71.508. MS calc'd for [C7H7NO3] 153.04, found 154.0 ((MALDI TOF). ee=92% [HPLC], 84% yield, [α]20598=−65.2 (c=0.5, H2O).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Naphthylglycolic acid (2-NGA) a promising resolving agent for chiral amines?

A: 2-NGA demonstrates superior chiral recognition ability compared to similar resolving agents like mandelic acid. This enhanced ability stems from two key structural features: [, ]

  1. CH/π interactions: The naphthyl group of 2-NGA engages in CH/π interactions with the aromatic rings of target molecules, further stabilizing the complex and contributing to its chiral selectivity. [, ]

Q2: How does the introduction of a naphthyl group enhance the resolution ability compared to simpler resolving agents?

A: Replacing the phenyl group in mandelic acid with a larger, rigid naphthyl group in 2-NGA significantly improves its resolving ability. This is attributed to two main factors: []

  1. Enhanced close packing: The larger naphthyl group promotes tighter packing within the supramolecular hydrogen-bond sheets formed between 2-NGA and chiral amines, leading to greater discrimination between enantiomers. []
  2. Increased CH/π interactions: The extended aromatic system of the naphthyl group provides a larger surface area for CH/π interactions with the aromatic groups of target amines, further stabilizing the complex and enhancing chiral recognition. []

Q3: What theoretical studies support the role of CH/π interactions in the crystal stability of 2-NGA complexes?

A: Researchers employed periodic ab initio calculations to investigate the crystal structures of less-soluble diastereomeric salts formed between chiral amines and both 2-NGA and its simpler analog, cis-1-aminoindan-2-ol. []

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